molecular formula C24H29N3O3S B11079530 2,5-bis(4-methoxyphenyl)-6-methyl-4-[2-(morpholin-4-yl)ethyl]-4H-1,3,4-thiadiazine

2,5-bis(4-methoxyphenyl)-6-methyl-4-[2-(morpholin-4-yl)ethyl]-4H-1,3,4-thiadiazine

Cat. No.: B11079530
M. Wt: 439.6 g/mol
InChI Key: WEOBECSSUZNGPU-UHFFFAOYSA-N
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Description

4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE is a complex organic compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the thiadiazine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazine ring. The methoxyphenyl groups are then introduced through electrophilic aromatic substitution reactions. Finally, the morpholine moiety is attached via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the treatment of various diseases. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.

Industry

In the industrial sector, 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}PIPERIDINE
  • 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}PYRROLIDINE

Uniqueness

Compared to similar compounds, 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

4-[2-[2,5-bis(4-methoxyphenyl)-6-methyl-1,3,4-thiadiazin-4-yl]ethyl]morpholine

InChI

InChI=1S/C24H29N3O3S/c1-18-23(19-4-8-21(28-2)9-5-19)27(13-12-26-14-16-30-17-15-26)25-24(31-18)20-6-10-22(29-3)11-7-20/h4-11H,12-17H2,1-3H3

InChI Key

WEOBECSSUZNGPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C(S1)C2=CC=C(C=C2)OC)CCN3CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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